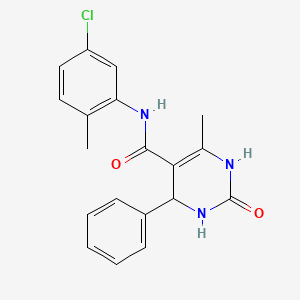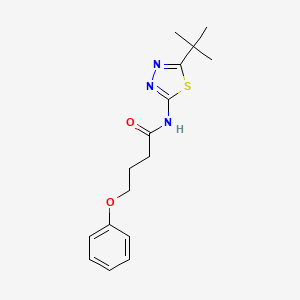![molecular formula C20H19NO2 B5051488 N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide](/img/structure/B5051488.png)
N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide
Vue d'ensemble
Description
N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide, also known as 2-HN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In vitro studies have demonstrated that N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide can inhibit the growth of cancer cells and induce cell death. Additionally, it has been shown to have neuroprotective effects and may have potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer cell growth. It has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer cell survival. Additionally, it has been shown to induce cell death in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. Additionally, it has been shown to increase the activity of antioxidant enzymes, which can protect cells from oxidative damage. In animal studies, N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide has been shown to have anti-tumor effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. Additionally, it has been shown to have a broad range of therapeutic effects, making it a potentially useful drug for the treatment of various diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide. One area of interest is its potential for the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand its anti-cancer properties and potential use in cancer therapy. Further studies are also needed to determine its safety and potential side effects in humans.
Conclusion
In conclusion, N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide is a chemical compound that has potential therapeutic properties for the treatment of various diseases. Its synthesis method has been shown to yield a high purity product, and it has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties. While more research is needed to fully understand its mechanism of action and potential side effects, it has the potential to be a useful drug for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide involves the reaction of 2-naphthol, benzyl chloride, and propionyl chloride in the presence of a base such as sodium hydroxide. The resulting product is purified using column chromatography. This method has been shown to yield a high purity product with a good yield.
Propriétés
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-2-18(23)21-20(15-9-4-3-5-10-15)19-16-11-7-6-8-14(16)12-13-17(19)22/h3-13,20,22H,2H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFAMJZEMZOAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323246 | |
| Record name | N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647427 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
303794-86-7 | |
| Record name | N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-propoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5051427.png)
![3-chloro-4-{[1-(4-hydroxy-3,5-dimethylbenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5051433.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5051445.png)

![methyl 7-cyclopropyl-3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5051458.png)
![N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide](/img/structure/B5051466.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5051470.png)
![3-(2-propyn-1-yl)-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5051471.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3,5-difluorobenzyl)-5-methoxybenzamide](/img/structure/B5051480.png)
![3-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5051486.png)
![dimethyl 4-[4-(2-furoyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5051496.png)
![N-{3-[3-(1-methyl-1-{4-[3-(1-naphthoylamino)phenoxy]phenyl}ethyl)phenoxy]phenyl}-1-naphthamide](/img/structure/B5051502.png)